1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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Overview
Description
The compound “1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” is a complex organic molecule. It contains a fluorophenyl group, a pyridazine ring, and a carboxylic acid group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridazine ring and the introduction of the fluorophenyl and carboxylic acid groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves a pyridazine ring (a six-membered ring with two nitrogen atoms) substituted with a fluorophenyl group and a carboxylic acid group. The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridazine ring, for example, is a heterocyclic compound that is known to participate in various chemical reactions. The fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions, and the carboxylic acid group could participate in various acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in the compound being acidic. The fluorine atom in the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity .Scientific Research Applications
Antibacterial Activity and Structure-Activity Relationships
- Compounds structurally similar to 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid have been synthesized and evaluated for their antibacterial activities. Studies on their structure-activity relationships reveal that the electron densities on specific oxygen atoms in the molecular structure strongly influence their antibacterial potency. This is evident in various quinolines and naphthyridines showing higher electron densities and more potent antibacterial activities (Mu, Guo, & Zhang, 1989).
- Another study synthesized a range of compounds including dihydropyridazine derivatives, focusing on their in vitro biological activity. This study provides insights into the versatility of the dihydropyridazine framework in developing biologically active compounds (Ziegler, Kuck, Harris, & Lin, 1988).
- The synthesis and antimicrobial properties of fluoroquinolone-based 4-thiazolidinones, including those derived from quinoline-3-carboxylic acid, demonstrate their potential in antibacterial applications. The study highlights the importance of chemical modifications in enhancing antibacterial activities (Patel & Patel, 2010).
Chemical Synthesis and Intermediate Compounds
- Research focused on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate in the development of anticancer drugs, provides a basis for understanding the synthetic routes applicable to similar compounds like this compound. This work outlines efficient synthesis methods and structural confirmation techniques (Zhang et al., 2019).
- The synthesis of a new series of 1-Aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acid, which is closely related to the compound , has shown potential as antibacterial agents. This research provides insights into the synthesis of structurally related compounds and their biological activity, emphasizing the role of the pyridazine ring in antibacterial applications (Nagawade, Khanna, Bhagwat, & Shinde, 2005).
Future Directions
The study of complex organic molecules like “1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid” is a vibrant field of research. These compounds can have a wide range of applications, from pharmaceuticals to materials science. Future research could explore the synthesis, reactivity, and potential applications of this compound .
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
Given the complexity of biochemical networks, this compound could potentially influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets in the body .
Result of Action
These effects would depend on the compound’s targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. Factors such as temperature, pH, and the presence of other molecules could affect how this compound interacts with its targets .
Properties
IUPAC Name |
1-(2-fluorophenyl)-6-oxopyridazine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O3/c12-7-3-1-2-4-9(7)14-10(15)6-5-8(13-14)11(16)17/h1-6H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQPBHPEMZZFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC(=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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